6-乙基-4-羟基-2-巯基嘧啶

描述

科学研究应用

- Application Summary : “6-Ethyl-4-hydroxy-2-mercaptopyrimidine” seems to be a chemical compound used in the field of chemical synthesis . However, the specific applications of this compound are not clearly mentioned.

- Methods of Application/Experimental Procedures : The exact methods of application or experimental procedures involving this compound are not specified in the available resources .

- Results/Outcomes : The results or outcomes of using this compound in chemical synthesis are not clearly stated .

- Application Summary : A compound similar to “6-Ethyl-4-hydroxy-2-mercaptopyrimidine”, known as “4-amino-6-hydroxy-2-mercaptopyrimidine”, has been used in the rapid synthesis of multifunctional β-cyclodextrin nanospheres .

- Methods of Application/Experimental Procedures : This compound is used as a cross-linker in the synthesis process, which is carried out at a low temperature of 60 °C in the open water phase .

- Results/Outcomes : The resulting β-cyclodextrin nanospheres demonstrate excellent and controllable performance as alkali-responsive nanocarriers and selective adsorbents for antibiotics .

Scientific Field

Scientific Field

- Application Summary : Pyrimidine derivatives, synthesized via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, have been studied for their antioxidant and anticancer properties .

- Methods of Application/Experimental Procedures : The synthesis of these pyrimidine derivatives was performed in glacial acetic acid. Chalcones were synthesized as starting materials via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous KOH 40% w/v in ethanol .

- Results/Outcomes : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione. The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation. Pyrimidine derivatives 2a (IC 50 = 42 μΜ), 2f (IC 50 = 47.5 μΜ) and chalcone 1g (IC 50 = 17 μM) were the most potent lipoxygenase inhibitors .

- Application Summary : Ethyl 4-Hydroxy-2-Mercaptopyrimidine-5-Carboxylate, a compound similar to “6-Ethyl-4-hydroxy-2-mercaptopyrimidine”, is available for purchase from chemical manufacturers, suggesting it may be used in various chemical manufacturing processes .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures involving this compound in chemical manufacturing are not specified in the available resources .

- Results/Outcomes : The results or outcomes of using this compound in chemical manufacturing are not clearly stated .

Scientific Field

Scientific Field

- Application Summary : The heterocyclic ring system of pyrido [2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, possessing several biological activities . The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .

- Methods of Application/Experimental Procedures : Chalcones were synthesized, as starting materials, via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous KOH 40% w/v in ethanol .

- Results/Outcomes : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione . The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation . Pyrimidine derivatives 2a (IC 50 = 42 μΜ), 2f (IC 50 = 47.5 μΜ) and chalcone 1g (IC 50 = 17 μM) were the most potent lipoxygenase inhibitors .

- Application Summary : Ethyl 4-Hydroxy-2-Mercaptopyrimidine-5-Carboxylate, a compound similar to “6-Ethyl-4-hydroxy-2-mercaptopyrimidine”, is available for purchase from chemical manufacturers, suggesting it may be used in various chemical manufacturing processes .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures involving this compound in chemical manufacturing are not specified in the available resources .

- Results/Outcomes : The results or outcomes of using this compound in chemical manufacturing are not clearly stated .

Scientific Field

Scientific Field

属性

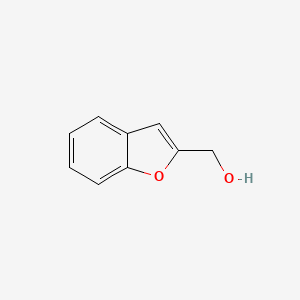

IUPAC Name |

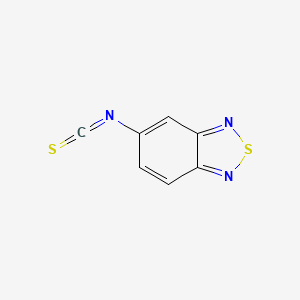

6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDSLQYKIOAKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369651 | |

| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-hydroxy-2-mercaptopyrimidine | |

CAS RN |

53939-83-6 | |

| Record name | 53939-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

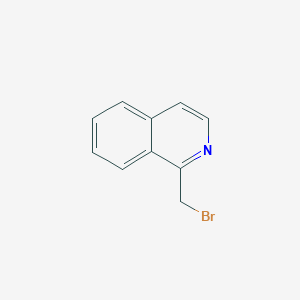

![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)